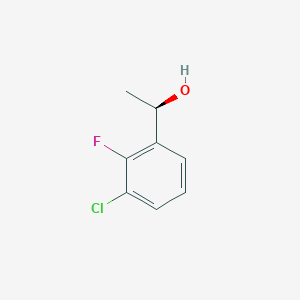

(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol

描述

(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol is an organic compound characterized by the presence of a chiral center, a chlorine atom, and a fluorine atom attached to a phenyl ring

属性

IUPAC Name |

(1R)-1-(3-chloro-2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHNHXVMPXXQSP-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C(=CC=C1)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 3-chloro-2-fluorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The chiral resolution can be achieved through methods such as chiral chromatography or enzymatic resolution.

化学反应分析

Types of Reactions

(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or Jones reagent.

Reduction: NaBH4, LiAlH4.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of (1R)-1-(3-chloro-2-fluorophenyl)ethanone.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Chemical Synthesis

(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol is primarily utilized as an intermediate in organic synthesis. It can undergo various reactions, including:

- Oxidation : Converting the alcohol to ketones or aldehydes using agents like PCC (Pyridinium chlorochromate).

- Reduction : Further reduction can yield different alcohol derivatives.

- Substitution Reactions : The halogen atoms can participate in nucleophilic substitutions, allowing for the formation of diverse derivatives.

Biological Studies

Research has indicated that this compound may exhibit biological activity due to its structural characteristics. Studies are ongoing to evaluate its interactions with biomolecules, which could lead to insights into its potential therapeutic uses. The chiral nature of the compound may influence its pharmacokinetic properties, making it a candidate for further investigation in drug design .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a pharmacophore. Its ability to modulate enzyme activity or receptor interactions could pave the way for new drug discoveries targeting various diseases. The incorporation of fluorine and chlorine atoms is known to enhance metabolic stability and bioavailability in drug candidates .

Industrial Applications

This compound is also utilized in the production of fine chemicals and as a building block for industrial applications. Its unique properties allow it to serve as a precursor in the synthesis of agrochemicals and other specialty chemicals .

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis of Complex Molecules | Demonstrated successful incorporation of this compound in multi-step synthesis pathways leading to novel compounds with enhanced biological activity. |

| Study B | Biological Activity | Investigated the interaction of this compound with specific enzyme targets, revealing potential inhibitory effects that warrant further exploration in drug development. |

| Study C | Industrial Use | Reported on the efficiency of using this compound as an intermediate in large-scale chemical production, highlighting cost-effectiveness and yield improvements compared to traditional methods. |

作用机制

The mechanism of action of (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chiral center and halogen atoms can influence its binding affinity and selectivity towards these targets.

相似化合物的比较

Similar Compounds

- (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol

- 1-(3-chloro-2-fluorophenyl)ethan-1-one

- 1-(3-chloro-2-fluorophenyl)ethane

Uniqueness

(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.

生物活性

(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol is a chiral organic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

This compound is characterized by the presence of a chiral center and halogen substituents on the phenyl ring, which influence its reactivity and biological activity. The synthesis typically involves:

- Starting Material : 3-chloro-2-fluorobenzaldehyde.

- Reduction : The aldehyde is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Chiral Resolution : The racemic mixture is resolved to isolate the (1R)-enantiomer.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound, revealing significant activity against various pathogens. The compound's Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Candida albicans | 0.30 |

These results suggest that the compound can inhibit the growth of both bacterial and fungal strains effectively, making it a candidate for further development in antimicrobial therapies .

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The presence of halogens enhances binding affinity to these targets, potentially leading to modulation of their activity. This is particularly relevant in the context of drug design where such interactions can be pivotal in developing effective therapeutic agents .

In Vitro Studies

In vitro evaluations have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, one study reported IC50 values for related compounds ranging from 0.19 to 5.13 µM, indicating promising anticancer activity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction between this compound and key enzymes involved in bacterial resistance mechanisms, such as DNA gyrase. These studies revealed favorable docking scores, suggesting strong binding interactions that could inhibit enzyme activity and lead to bacterial cell death .

常见问题

Q. What are the optimal synthetic routes for preparing (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol with high enantiomeric purity?

The compound can be synthesized via asymmetric reduction of the corresponding ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic methods. Evidence from similar fluorophenyl ethanol derivatives shows yields exceeding 99% when using borane-based reducing agents with chiral auxiliaries. Stereochemical purity (87–90%) is typically confirmed via chiral HPLC with polarimetric detection, using mobile phases like hexane/isopropanol (95:5) and UV monitoring at 254 nm .

Q. How do solvent polarity and reaction conditions influence the stability of this compound during storage?

Secondary alcohols like this compound exhibit moderate stability in polar solvents (e.g., water) but degrade under acidic or oxidative conditions. For long-term storage, anhydrous organic solvents (e.g., dichloromethane or acetonitrile) at −20°C are recommended. Stability studies on analogous compounds show <5% decomposition over six months under inert atmospheres .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Key methods include:

- ¹H/¹³C NMR : To resolve chiral center environments (e.g., hydroxyl proton splitting at δ 1.5–2.0 ppm and aromatic fluorine coupling patterns).

- Mass spectrometry (HRMS) : For molecular ion validation (expected [M+H]⁺ at m/z 174.60).

- Chiral HPLC : To distinguish enantiomers and quantify stereochemical purity .

Advanced Research Questions

Q. How can discrepancies in stereochemical purity arise between synthetic batches, and how should they be resolved?

Variations in enantiomeric excess (ee) may stem from catalyst loading inconsistencies or residual solvents affecting crystallization. To resolve this:

- Use dynamic kinetic resolution with immobilized enzymes to improve reproducibility.

- Cross-validate ee via circular dichroism (CD) and optical rotation ([α]D²⁰) against reference standards.

- Re-crystallize in heptane/ethyl acetate mixtures to isolate the (1R)-enantiomer .

Q. What strategies mitigate competing side reactions during functionalization of this compound (e.g., etherification or esterification)?

Competing oxidation or elimination can be suppressed by:

- Protecting the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before introducing electrophiles.

- Using mild bases (e.g., K₂CO₃) instead of strong bases to avoid β-elimination.

- Monitoring reaction progress via in situ IR spectroscopy to detect carbonyl intermediates .

Q. How do electronic effects of the 3-chloro-2-fluorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing Cl and F groups deactivate the aromatic ring, reducing nucleophilic aromatic substitution rates. However, directed ortho-metalation (using LDA or s-BuLi) enables regioselective functionalization at the C4 position. Computational studies (DFT) on analogous systems predict activation barriers of ~25 kcal/mol for Suzuki-Miyaura couplings .

Q. What are the limitations of current computational models in predicting the compound’s physicochemical properties (e.g., logP, solubility)?

While QSPR models estimate logP ≈ 2.5 (indicating moderate lipophilicity), discrepancies arise due to halogen-halogen interactions and solvent polarity effects. Experimental validation via shake-flask assays (octanol/water partitioning) and thermal gravimetric analysis (TGA) for melting point determination (~80–85°C) is essential .

Data Contradiction Analysis

Q. Why do reported melting points for structurally similar fluorophenyl ethanols vary across literature sources?

Variations (e.g., ±5°C) may result from:

- Polymorphism: Different crystalline forms isolated via solvent-dependent recrystallization.

- Impurity profiles: Residual catalysts or solvents (e.g., THF) lowering observed melting points. Standardize characterization by differential scanning calorimetry (DSC) with heating rates ≤2°C/min .

Q. How should researchers address conflicting NMR assignments for the chiral center in this compound?

Contradictions often arise from solvent-induced chemical shift changes (e.g., CDCl₃ vs. DMSO-d₆). Resolve via:

- NOESY/ROESY : To confirm spatial proximity of the hydroxyl proton to the aromatic ring.

- Isotopic labeling : Synthesize the deuterated analog to simplify splitting patterns .

Methodological Recommendations

- Stereochemical analysis : Combine chiral HPLC with X-ray crystallography for unambiguous configuration assignment .

- Scale-up synthesis : Optimize catalytic asymmetric hydrogenation using Ru-BINAP complexes to enhance ee >95% .

- Environmental safety : Follow ECHA guidelines for halogenated waste disposal to minimize ecological impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。